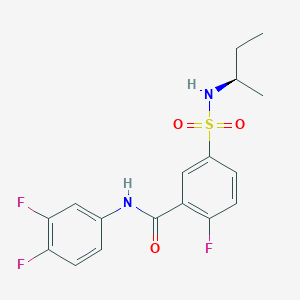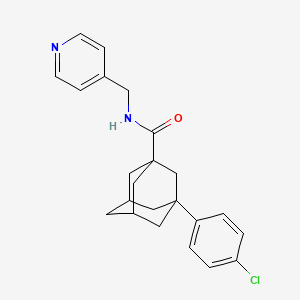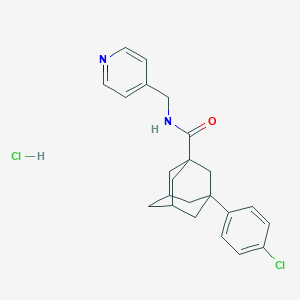
Éster t-butílico de ácido-PEG6
Descripción general
Descripción
Acid-PEG6-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . It is commonly used in bioconjugation reactions and organic synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a typical lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
The molecular formula of Acid-PEG6-t-butyl ester is C20H38O10 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in bioconjugation reactions and organic synthesis .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG6-t-butyl ester is 438.5 g/mol . It is soluble in water, DMSO, DCM, and DMF .Aplicaciones Científicas De Investigación
Bioconjugación
El éster t-butílico de ácido-PEG6 se utiliza ampliamente en la bioconjugación. Este proceso implica unir una cadena de PEG (polietilenglicol) a una molécula de interés, como un fármaco o una proteína, para mejorar su solubilidad y estabilidad {svg_1}. El grupo ácido carboxílico terminal del éster t-butílico de ácido-PEG6 puede reaccionar con grupos de aminas primarias para formar enlaces amida estables, lo que constituye una reacción fundamental en la bioconjugación {svg_2}.
Administración de fármacos
En el campo de la administración de fármacos, el éster t-butílico de ácido-PEG6 juega un papel crucial. El espaciador PEG hidrofílico puede aumentar la solubilidad de los fármacos hidrofóbicos en medios acuosos, mejorando su administración y distribución en los sistemas biológicos {svg_3}. El grupo carboxilo protegido con t-butilo puede desprotegerse en condiciones ácidas, lo que permite una liberación controlada del fármaco {svg_4}.
PEGilación
PEGilación: es el proceso de unir cadenas de PEG a moléculas, como proteínas terapéuticas, para enmascararlas del sistema inmunológico del huésped. El éster t-butílico de ácido-PEG6 se utiliza para pegilate proteínas, aumentando así su tiempo de circulación en el torrente sanguíneo y reduciendo la inmunogenicidad {svg_5}.
Modificación de superficies
El éster t-butílico de ácido-PEG6 se emplea en la modificación de superficies para alterar las propiedades de los materiales. Por ejemplo, se puede utilizar para crear superficies antifouling que resisten la adsorción de proteínas, lo que es beneficioso en la fabricación de dispositivos médicos {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of Acid-PEG6-t-butyl ester is the primary amine groups present in various biological molecules . These amine groups play a crucial role in numerous biological processes, including protein synthesis and function, signal transduction, and cellular metabolism.
Mode of Action
Acid-PEG6-t-butyl ester interacts with its targets through a chemical reaction. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability and distribution in the body.
Result of Action
The primary result of Acid-PEG6-t-butyl ester’s action is the formation of a stable amide bond with primary amine groups . This can lead to changes in the structure and function of the target molecules, potentially influencing various cellular processes.
Action Environment
The action of Acid-PEG6-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might vary depending on the acidity of its environment.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)



![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)





